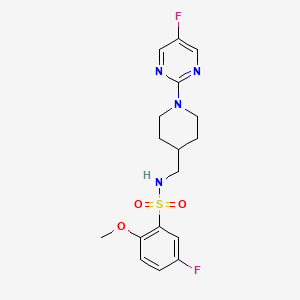

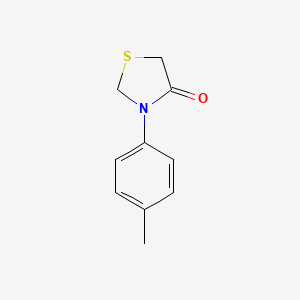

3-(4-Methylphenyl)-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methylphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that has shown promising results in various scientific research applications. The compound has a thiazolidinone ring structure and is commonly referred to as MPT. The compound has been studied for its potential use in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : 3-(4-Methylphenyl)-1,3-thiazolidin-4-one has been synthesized and analyzed for its crystal structure. The compound crystallizes in an orthorhombic system, demonstrating significant structural properties for further scientific study (Iyengar et al., 2005).

Chemical and Biological Activities

- Role in Medicinal Chemistry : This compound is part of a larger group of heterocyclic compounds, 1,3-thiazolidin-4-ones, known for their utility in medicinal chemistry. These compounds serve as synthons for various biologically active molecules, underlining their importance in pharmaceutical research (Cunico, Gomes, & Vellasco, 2008).

Optoelectronic Applications

- Optoelectronic Device Applications : Research into the optical properties of related thiazolidine compounds suggests potential applications in optoelectronic devices. Their optical gap energy and electrical properties, as derived from Density Functional Theory (DFT) computations, highlight this potential (Baroudi et al., 2020).

Anticancer and Antioxidant Activities

- Anticancer and Antioxidant Potential : Certain derivatives of 1,3-thiazolidin-4-ones, including those with a 4-methylphenyl group, have shown promising anticancer and antioxidant activities. This positions them as potential candidates for pharmaceutical development (Saied et al., 2019).

Antimicrobial Effects

- Antimicrobial Properties : Some derivatives of 1,3-thiazolidin-4-ones have been synthesized and evaluated for their antimicrobial effects, suggesting potential use in developing new antibacterial agents (Gouda et al., 2010).

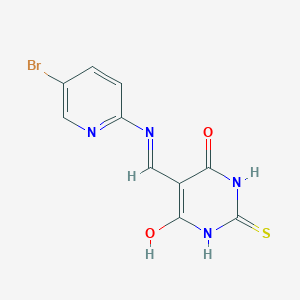

Bioactivity and DNA Binding

- Bioactivity and DNA Interaction : Studies on novel thiazolidinone derivatives, including those related to this compound, have explored their bioactivity and interaction with DNA. These compounds' binding with DNA highlights their potential in medical research, particularly in relation to genetic studies and therapies (Lamani et al., 2010).

Mechanism of Action

Target of Action

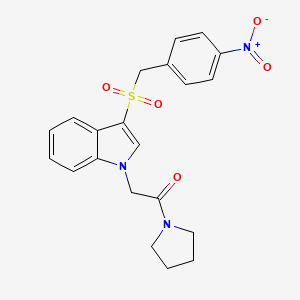

Compounds similar to “3-(4-Methylphenyl)-1,3-thiazolidin-4-one” often target enzymes or receptors in the body. For example, indole derivatives are known to bind with high affinity to multiple receptors .

Mode of Action

Once the compound binds to its target, it can either inhibit or enhance the function of the target. This interaction can lead to changes in cellular processes. For instance, some indole derivatives have been found to interfere with photosynthesis .

Biochemical Pathways

The interaction of the compound with its target can affect various biochemical pathways. For example, some indole derivatives have been found to affect the glycerophospholipid metabolism .

Result of Action

The ultimate effect of the compound’s action can vary widely, depending on the specific targets and pathways it affects. Some indole derivatives, for example, have shown antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

3-(4-methylphenyl)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-8-2-4-9(5-3-8)11-7-13-6-10(11)12/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTWEWRFHZLTDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CSCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)

![2-Methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B2583748.png)